molecular formula C16H19N B564873 N-Methyl-3,3-diphenylpropylamine-d3 CAS No. 1189699-37-3

N-Methyl-3,3-diphenylpropylamine-d3

Cat. No.: B564873
CAS No.: 1189699-37-3
M. Wt: 228.353
InChI Key: AKEGHAUFMKCWGX-FIBGUPNXSA-N
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Description

N-Methyl-3,3-diphenylpropylamine-d3, also known as N-Methyl-3,3-diphenylpropylamine-d3, is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 228.353. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-3,3-diphenylpropylamine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3,3-diphenylpropylamine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diphenyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGHAUFMKCWGX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Difference between N-Methyl-3,3-diphenylpropylamine and d3 analog

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of N-Methyl-3,3-diphenylpropylamine and its d3-Isotopolog

Executive Summary

This guide provides a high-resolution technical analysis of N-Methyl-3,3-diphenylpropylamine (Native) and its deuterated analog, N-(Methyl-d3)-3,3-diphenylpropylamine (d3-IS).[1]

While the native compound serves as a critical intermediate in the synthesis of calcium channel blockers (e.g., Lercanidipine) and acts as a bioactive metabolite of Fendiline, the d3-analog is almost exclusively engineered as a Stable Isotope Labeled Internal Standard (SIL-IS) for LC-MS/MS bioanalysis. The core distinction lies not merely in the +3 Da mass shift, but in the Deuterium Kinetic Isotope Effect (DKIE) , which alters metabolic stability without significantly impacting chromatographic retention, making the d3-analog an ideal tool for normalizing matrix effects in quantitative workflows.

Physicochemical & Structural Divergence

The substitution of three hydrogen atoms with deuterium on the


-methyl group creates distinct physicochemical properties essential for mass spectrometry separation and metabolic profiling.
Table 1: Comparative Physicochemical Profile
FeatureN-Methyl-3,3-diphenylpropylamine (Native)N-(Methyl-d3)-3,3-diphenylpropylamine (d3-Analog)Impact on Application
CAS Number 28075-29-81189699-37-3Identification
Formula


Mass Resolution
Exact Mass 225.1517 Da228.1706 Da+3.019 Da Shift (Q1 Selection)
pKa (Basic) ~9.5 (Amine)~9.55 (Amine)Negligible (Co-elution in HPLC)
Lipophilicity LogP ~ 4.2LogP ~ 4.18d3 is slightly less lipophilic (C-D bond is shorter/less polarizable)
Bond Energy C-H (338 kJ/mol)C-D (341 kJ/mol)Metabolic Stability (DKIE)
Structural Visualization

StructureComparison cluster_0 Native Analyte (d0) cluster_1 Deuterated Internal Standard (d3) Native Ph2-CH-CH2-CH2-NH-CH3 (MW: 225.15) Diff Difference: N-Methyl Group (H3 vs D3) Native->Diff d3_Analog Ph2-CH-CH2-CH2-NH-CD3 (MW: 228.17) d3_Analog->Diff

Figure 1: Structural comparison highlighting the N-methyl isotopic substitution.

Bioanalytical Utility: LC-MS/MS Protocol

The d3-analog is the "Gold Standard" for quantifying the native compound in biological matrices (plasma/urine). Because the physicochemical properties are nearly identical, the d3-IS co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the matrix, thus providing perfect normalization.

Critical Protocol: Cross-Signal Interference Check

A common error in using d3-analogs is ignoring the natural isotopic contribution of the native compound to the d3 channel.

  • The Issue: The native compound has naturally occurring

    
     isotopes.[1] If the mass resolution is low, the M+3 isotope of the native drug may mimic the d3-IS.
    
  • The Fix: Ensure the MRM transitions are specific.

Recommended LC-MS/MS Workflow

1. Sample Preparation:

  • Technique: Liquid-Liquid Extraction (LLE) is preferred due to the high LogP (4.2).[1]

  • Solvent: Hexane:Ethyl Acetate (90:10).[1]

  • Step: Spike 50 µL sample with 10 µL d3-IS (100 ng/mL).

2. Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive Mode.

  • Native Transition:

    
     (Tropylium/Diphenyl cation).[1]
    
  • d3-IS Transition:

    
     (Diphenyl cation).[1]
    
    • Note: The fragment (167) loses the N-methyl group.[1] Specificity is achieved via the Precursor Ion (Q1) separation (226 vs 229).[1]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection (MRM) Sample Biological Sample (Contains Native) Extract LLE Extraction (Hexane/EtOAc) Sample->Extract IS_Add Add d3-IS (Fixed Conc.) IS_Add->Extract Column C18 Column (Co-elution of d0 & d3) Extract->Column Q1 Q1 Filter: Selects Precursors Column->Q1 Matrix Effects (Identical for both) CID Collision Cell (Fragmentation) Q1->CID 226 (Native) 229 (d3-IS) Q3 Q3 Filter: Selects m/z 167.1 CID->Q3 Common Fragment (m/z 167) Quant Quantitation Result Q3->Quant Ratio (Area d0 / Area d3) Corrects Variability

Figure 2: LC-MS/MS workflow demonstrating how co-elution allows the d3-IS to correct for matrix effects.

Metabolic Stability & Kinetic Isotope Effect (DKIE)

While the d3 analog is an analytical tool, it is also a probe for Metabolic Stability . The N-methyl group is the primary site for metabolic degradation via N-demethylation (mediated by CYP450 enzymes).[1]

  • Mechanism: CYP450 abstracts a Hydrogen (or Deuterium) from the

    
    -carbon (methyl group) to form an iminium ion intermediate.[1]
    
  • The Difference: The C-D bond is stronger than the C-H bond (Zero Point Energy difference). Breaking C-D is harder.[1]

  • Result: The d3-analog will undergo N-demethylation significantly slower than the native compound.[1] This is the Primary Deuterium Kinetic Isotope Effect (

    
    ) .[1]
    

Implication for Research: If you use the d3-analog as a "tracer" in a metabolic study, you must account for the fact that its half-life will be artificially longer than the native drug.

DKIE_Mechanism cluster_native Native Pathway (Fast) cluster_d3 d3 Pathway (Slow - DKIE) CYP CYP450 (Oxidant) TS_H [Transition State] C-H Bond Stretch CYP->TS_H TS_D [Transition State] C-D Bond Stretch CYP->TS_D Native R-NH-CH3 Native->TS_H Low Barrier Prod_H R-NH2 (Demethylated) TS_H->Prod_H Deut R-NH-CD3 Deut->TS_D High Barrier (Stronger Bond) Prod_D R-NH2 (Demethylated) TS_D->Prod_D

Figure 3: Mechanism of CYP450-mediated N-demethylation showing the higher energy barrier for the d3-analog.[1]

Synthesis & Quality Control

To ensure scientific integrity, the synthesis of the d3-analog must yield high isotopic purity (>99% D) to prevent "unlabeled" native compound from contaminating the standard curve.

Synthesis Protocol (Reductive Amination)
  • Precursor: Start with 3,3-diphenylpropylamine (Primary amine).[1]

  • Reagent: Formaldehyde-d2 (

    
    ) or Methyl Iodide-d3  (
    
    
    
    ).[1]
  • Reaction (Reductive Amination):

    • Dissolve amine in Methanol.[1]

    • Add Formaldehyde-d2 (1.1 eq).[1]

    • Add Sodium Cyanoborohydride (

      
      ).[1]
      
    • Result: Formation of N-Methyl-d3-3,3-diphenylpropylamine.[1][2][3][4]

  • Purification: Acid-base extraction followed by recrystallization (HCl salt).[1]

Quality Control Check
  • Isotopic Purity: Run MS scan. The peak at

    
     226 (Native) must be < 0.5% relative to 
    
    
    
    229 (d3).[1]
  • Chemical Purity: HPLC-UV > 98%.

References

  • Guengerich, F. P. (2017).[1] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology. Link

  • Matuszewski, B. K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link[1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1] Link

  • PubChem Compound Summary. (2023). "N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8)."[5][][7] National Center for Biotechnology Information.[1] Link

  • Wiesner, J. L., et al. (2022).[1] "Mitigating analyte to stable isotope labelled internal standard cross-signal contribution."[1][8][9][10] Journal of Chromatography B. Link

Sources

Technical Guide: Solubility & Handling of N-Methyl-3,3-diphenylpropylamine-d3 in Methanol

[1]

Executive Summary

N-Methyl-3,3-diphenylpropylamine-d3 is a stable isotope-labeled analog of the pharmacologically active amine (often a metabolite of fendiline or prenylamine).[] In bioanalytical workflows, particularly LC-MS/MS, it serves as a critical Internal Standard (IS).[2] Its solubility in methanol is a foundational parameter for method robustness, directly influencing stock solution stability, injection reproducibility, and ionization efficiency.

This guide addresses the physicochemical mechanics of dissolving this lipophilic amine in protic solvents, providing a validated protocol for preparing stable stock solutions (typically 1.0 mg/mL) while mitigating risks such as deuterium exchange and precipitation.

Chemical Profile & Physicochemical Context[1][3][4][5][6][7][8][9][10]

To master the solubility of this compound, one must understand the competition between its lipophilic "tail" and its polar "head."

Structural Analysis[1]
  • Lipophilic Domain: Two phenyl rings attached to the propyl chain create a high LogP (estimated ~4.0–4.5), driving solubility in non-polar organic solvents.

  • Polar/Ionic Domain: The secondary amine (

    
    ) acts as a proton acceptor.[]
    
  • Isotopic Label: The trideuteromethyl group (

    
    ) is chemically stable.[] Unlike deuterium on heteroatoms (e.g., 
    
    
    or
    
    
    ), the C-D bonds on the methyl group are resistant to rapid Hydrogen/Deuterium (H/D) exchange in methanolic solution.[]
Salt vs. Free Base

Commercial standards are typically supplied in two forms.[] Your solubility strategy depends on which you possess:

FormStateSolubility in MethanolSolubility Mechanism
Free Base Viscous Oil / Low-melt SolidHigh (>50 mg/mL)Dipole-dipole & Dispersion forces.[]
HCl Salt Crystalline SolidHigh (>20 mg/mL)Ion-dipole interactions; Methanol solvates the cation effectively.[]

Expert Insight: Methanol is the preferred solvent because it is amphipathic . The hydroxyl group (


Solubility Dynamics & Thermodynamics[1][11]

The "Like Dissolves Like" Matrix

While water is a poor solvent for the free base due to the hydrophobic diphenyl moiety, methanol (Dielectric Constant

  • Enthalpy of Solvation: The formation of hydrogen bonds between methanol and the amine nitrogen (or chloride ion in salts) is energetically favorable, overcoming the crystal lattice energy of the solid.

  • Deuterium Isotope Effect (DIE): Theoretically, deuterated compounds have slightly lower lipophilicity than their protium counterparts due to the shorter C-D bond length and lower vibrational energy. However, for solubility purposes in methanol, N-Methyl-3,3-diphenylpropylamine-d3 behaves identically to the unlabeled parent.

Stability Risks in Solution[1]
  • Protic Solvent Exchange: While the

    
     group is stable, the amine proton (
    
    
    ) is exchangeable.[] In
    
    
    (deuterated methanol), the amine proton will become
    
    
    . In standard
    
    
    , it remains
    
    
    .[] This does not affect the mass shift of the stable d3-label.[]
  • Photostability: Diphenyl-alkane structures can be susceptible to slow photo-oxidation.[] Methanolic stocks should be stored in amber glass.

Operational Protocol: Stock Solution Preparation

Target Concentration: 1.0 mg/mL (Standard Stock) Solvent: Methanol (LC-MS Grade)[]

Materials Required[1]
  • Analyte: N-Methyl-3,3-diphenylpropylamine-d3 (HCl salt or Free Base).[]

  • Solvent: Methanol (LC-MS Grade,

    
    ).[]
    
  • Vessel: Amber borosilicate glass vial (Class A).[]

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator.

Step-by-Step Methodology
  • Gravimetric Verification:

    • Equilibrate the standard vial to room temperature to prevent condensation.

    • Weigh the empty volumetric flask/vial.

    • Transfer approximately 1–2 mg of the substance. Note: Due to the high cost of d3-standards, it is common to dissolve the entire contents of the supplier's vial by adding solvent directly to the shipping container if the mass is certified.

  • Primary Dissolution (The Critical Step):

    • Add methanol to 80% of the target volume.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at ambient temperature.

    • Observation: The solution should be optically clear. If the HCl salt is used, ensure no micro-crystals remain at the bottom.

  • Volume Adjustment:

    • Dilute to volume with methanol.

    • Invert 10 times to mix.

  • Verification (Self-Validating Step):

    • Transfer an aliquot to a clear vial.

    • Inspect against a dark background (for salt crystals) and a light background (for oil droplets/particulates).[]

Workflow Visualization

StockPrepStartStart: d3-StandardWeighGravimetric Transfer(Amber Vial)Start->WeighSolventAdd Methanol(80% Volume)Weigh->SolventAgitateVortex (30s) +Sonicate (5m)Solvent->AgitateInspectVisual QC Check(Clear Solution?)Agitate->InspectFinalizeQS to Volume& LabelInspect->FinalizePassFailTroubleshoot:Add 1% Formic AcidInspect->FailPrecipitate/HazeFail->AgitateRe-attempt

Caption: Figure 1. Optimized workflow for the preparation of N-Methyl-3,3-diphenylpropylamine-d3 stock solutions in methanol, including critical QC checkpoints.

Quality Control & Troubleshooting

Solubility Limits & Tiers

Based on structural analogs (e.g., Fendiline HCl), the following solubility tiers apply in Methanol at 25°C:

ConcentrationStatusAction
< 1 mg/mL Freely Soluble Ideal for Primary Stock.[]
1 – 10 mg/mL Soluble Requires sonication; stable at RT.[]
> 10 mg/mL Risk Zone Risk of precipitation upon refrigeration (Salt form).
Troubleshooting "Crash Out"

If the solution appears cloudy or crystals form upon storage at -20°C:

  • Acidification: If using the Free Base, the addition of 0.1% Formic Acid to the methanol can help stabilize the amine by protonating it, increasing solubility via ionic interactions.

  • Warming: Sonicate the stock at 30°C for 5 minutes. If it redissolves, the solubility is temperature-dependent.[] Ensure the stock is brought to RT before aliquoting.

Deuterium Exchange Verification

To confirm that your solvent is not inducing isotopic exchange:

  • Test: Infuse the stock (diluted to 100 ng/mL) into the MS.

  • Expectation: You should observe the parent ion

    
    .
    
  • Failure Mode: If you observe a mass shift of -1 (loss of D) or +1 (gain of H) over 24 hours, check the solvent pH. Note: The methyl-d3 group is generally robust; exchange usually implies degradation or incorrect synthesis.[]

References

  • FDA (U.S. Food and Drug Administration). (2018).[] Bioanalytical Method Validation Guidance for Industry.[] Retrieved from [Link]

  • PubChem. (n.d.).[] Compound Summary: N-Methyl-3,3-diphenylpropylamine (CID 34855).[] National Library of Medicine. Retrieved from [Link][]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Vemuri, V. R., & Makriyannis, A. (2015). Deuterium Isotope Effects in Drug Design and Metabolism.[] Journal of Medicinal Chemistry.[][3] (Contextual grounding for d3-stability).

An In-depth Technical Guide on the Chemical Properties of 3,3-Diphenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the chemical properties of 3,3-diphenylpropylamine derivatives. It is designed to provide a comprehensive technical resource for professionals in research and drug development, focusing on the synthesis, physicochemical characteristics, reactivity, and analytical methods pertinent to this significant class of compounds.

Introduction to the 3,3-Diphenylpropylamine Scaffold

The 3,3-diphenylpropylamine core structure, consisting of a three-carbon propyl chain with an amino group at the C1 position and two phenyl rings at the C3 position, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have been investigated for a wide range of pharmacological activities, including anticholinergic, vasodilatory, and calcium channel blocking effects.[1][3]

The versatility of this scaffold allows for extensive chemical modification at three primary sites: the terminal amine, the propyl chain, and the phenyl rings. These modifications give rise to a diverse library of derivatives with tailored physicochemical and pharmacological profiles. Notable examples of drugs based on this structure include Terodiline, used for urinary incontinence, and Fendiline, a coronary vasodilator.[1] The parent compound, 3,3-diphenylpropylamine, serves as a crucial intermediate in the synthesis of these and other pharmaceutical agents.[1][4]

Synthesis of 3,3-Diphenylpropylamine Derivatives

The synthesis of 3,3-diphenylpropylamine derivatives can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis: Reductive Amination

A prevalent method for synthesizing the parent 3,3-diphenylpropylamine scaffold is the reductive amination of 3,3-diphenylpropanal.[2] This approach involves the reaction of the aldehyde with an amine source, such as ammonia, followed by reduction of the resulting imine intermediate.

Experimental Protocol: Reductive Amination of 3,3-Diphenylpropanal

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropanal in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to the flask.

  • Reducing Agent: Introduce a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

N-Substitution of the Amine

Derivatization at the terminal amino group is a common strategy to modulate the pharmacological activity and physicochemical properties of 3,3-diphenylpropylamine.

  • N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

  • N-Arylation: Coupling with aryl halides under palladium-catalyzed conditions can be used to introduce aryl substituents.

The synthesis of N-methyl-3,3-diphenylpropylamine, an intermediate for the antihypertensive drug Lercanidipine, can be achieved through various methods, including the demethylation of N,N-dimethyl-3,3-diphenylpropylamine.[5]

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization N-Derivatization Propanal 3,3-Diphenylpropanal Reduction Reductive Amination Propanal->Reduction Amine_Source Ammonia Source Amine_Source->Reduction Core_Amine 3,3-Diphenylpropylamine Reduction->Core_Amine N_Alkyl N-Alkylated Derivative Core_Amine->N_Alkyl Alkylation N_Acyl N-Acylated Derivative Core_Amine->N_Acyl Acylation N_Aryl N-Arylated Derivative Core_Amine->N_Aryl Arylation Alkyl_Halide Alkyl Halide / Aldehyde Acyl_Chloride Acyl Chloride Aryl_Halide Aryl Halide SAR_Concept cluster_properties Modulated Properties cluster_modifications Structural Modifications Core 3,3-Diphenylpropylamine Core Amine Group Propyl Chain Phenyl Rings N_Sub N-Substitution Core:N->N_Sub Ring_Sub Phenyl Ring Substitution Core:P->Ring_Sub Lipophilicity Lipophilicity (LogP) ADME ADME Profile Lipophilicity->ADME Basicity Basicity (pKa) Basicity->ADME Stereochemistry Stereochemistry Receptor_Binding Receptor Binding Affinity Stereochemistry->Receptor_Binding Potency Potency Receptor_Binding->Potency Bioavailability Bioavailability ADME->Bioavailability N_Sub->Lipophilicity N_Sub->Basicity Ring_Sub->Lipophilicity Ring_Sub->Receptor_Binding

Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for 3,3-diphenylpropylamine derivatives.

Chemical Reactivity and Stability

The chemical reactivity of 3,3-diphenylpropylamine derivatives is primarily governed by the basicity of the amino group and the aromatic nature of the phenyl rings.

  • Amine Reactions: The primary or secondary amine can act as a nucleophile in various reactions. It readily forms salts with acids, a property often utilized in the formulation of pharmaceutical products.

  • Phenyl Ring Reactions: The phenyl rings can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions.

  • Stability: These compounds are generally stable under normal storage conditions. However, they can be susceptible to oxidation, particularly at the amino group, which may necessitate storage under an inert atmosphere. [6]

Analytical and Characterization Methods

A suite of analytical techniques is employed for the identification, quantification, and quality control of 3,3-diphenylpropylamine derivatives.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of these compounds. [1]It is often coupled with various detectors for enhanced sensitivity and selectivity.

  • HPLC with UV Detection: Useful for routine analysis and purity assessment.

  • HPLC with Mass Spectrometry (LC-MS): Provides structural information and allows for the sensitive quantification of derivatives in complex matrices, such as biological fluids. [7][8] Experimental Protocol: General HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detector Settings: The UV detector wavelength should be set to the absorbance maximum of the analyte. For MS detection, ionization parameters (e.g., spray voltage, gas flows) must be optimized. [7]4. Internal Standard: The use of an internal standard, such as the parent 3,3-diphenylpropylamine, is recommended for accurate quantification. [9][10]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of new derivatives.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Quantification Synthesis Synthesized Derivative Purification Purification (Chromatography/Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry (MS) Purification->MS Structure Confirmation IR IR Spectroscopy Purification->IR Structure Confirmation HPLC_UV HPLC-UV Purification->HPLC_UV Purity Assessment LC_MS LC-MS/MS HPLC_UV->LC_MS Method Transfer for Higher Sensitivity Quantification Quantification in Biological Matrices LC_MS->Quantification

Caption: A typical analytical workflow for the characterization and quantification of 3,3-diphenylpropylamine derivatives.

Safety and Handling

3,3-Diphenylpropylamine and its derivatives are classified as research chemicals. The parent compound is known to be a skin, eye, and respiratory irritant. [1][11]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

The 3,3-diphenylpropylamine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential. A thorough understanding of their chemical properties—from synthesis and reactivity to their physicochemical characteristics and analytical determination—is fundamental for the successful design and development of new and improved drug candidates. This guide provides a foundational overview to aid researchers and scientists in this endeavor.

References

  • 3,3-Diphenylpropylamine - Grokipedia. (n.d.).
  • PubChem. (n.d.). 3,3-Diphenylpropylamine. National Institutes of Health. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl(3,3-diphenylpropyl)amine. Retrieved from [Link]

  • Google Patents. (n.d.). US8338478B2 - Derivatives of 3,3-diphenylpropylamines.
  • Google Patents. (n.d.). KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.
  • Google Patents. (n.d.). CA2769498C - Process for obtaining 3,3-diphenylpropylamines.
  • Harsanyi, K., Korbonits, D., & Kiss, P. (1964). DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES. Journal of Medicinal Chemistry, 7(5), 623–625. [Link]

  • White, A. C., Green, A. F., & Hudson, A. (1951). SOME PHARMACOLOGICAL PROPERTIES OF 3:3‐DIPHENYL‐PROPANOLAMINES, ‐ALLYLAMINES, AND ‐PROPYLAMINES. British Journal of Pharmacology and Chemotherapy, 6(4), 560–571. [Link]

  • Liu, C., et al. (2016). Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. Bioorganic & Medicinal Chemistry, 24(2), 102-107. [Link]

  • Lee, Y., et al. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Pharmaceuticals, 18(4), 608. [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • López-López, M., et al. (2019). Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. Molecules, 24(6), 1097. [Link]

  • Academia.edu. (n.d.). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,3-Diphenylpropylamine. Retrieved from [Link]

  • NIST. (n.d.). 3,3-Diphenylpropylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, December 28). Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure–Activity Relationships and Quantum Mechanics Calculations. Retrieved from [Link]

  • White, A. C., Green, A. F., & Hudson, A. (1951). Some pharmacological properties of 3:3-diphenyl-propanolamines, -allylamines, and -propylamines. British journal of pharmacology and chemotherapy, 6(4), 560–571. [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-Methyl-3,3-diphenylpropylamine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of N-Methyl-3,3-diphenylpropylamine , a key secondary amine intermediate and metabolite associated with diphenylpropylamine-class drugs (e.g., Fendiline, Diphenylpyraline). Due to the molecule's high lipophilicity and basicity, this method utilizes a Liquid-Liquid Extraction (LLE) strategy to minimize matrix effects and maximize recovery. The detection is performed on a Triple Quadrupole MS utilizing Positive Electrospray Ionization (ESI+) with specific monitoring of the diphenylmethyl cation transition (


 226.2 

167.1).

Analyte Profile & Mechanistic Insight[1][2]

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyDetailAnalytical Implication
Chemical Structure Secondary amine with a propyl linker to two phenyl rings.High Basicity (pKa ~9.5): Requires high pH (>10) for efficient extraction into organic solvents.
Molecular Formula

Monoisotopic Mass: 225.1517 Da.
Hydrophobicity High LogP (~4.0 - 4.5 predicted)Chromatography: Strong retention on C18. Risk of carryover in injector ports.
Fragmentation Benzylic cleavage.MS/MS: The bond between the propyl chain and the diphenylmethyl group is the weakest, yielding a stable carbocation at

167.
Fragmentation Pathway Logic

The mass spectral behavior of this molecule is dominated by the stability of the diphenylmethyl cation. Upon Collision Induced Dissociation (CID), the protonated molecular ion (


 226.2) readily cleaves to release the amine tail, leaving the charge on the resonance-stabilized diphenyl system (

167.1). Further fragmentation yields the fluorenyl cation (

165.1) and tropylium ion (

91.1).

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 226.2 Frag1 Diphenylmethyl Cation (Quantifier) m/z 167.1 Parent->Frag1 Benzylic Cleavage (Primary Transition) Neutral Neutral Loss (N-methyl-ethylamine) Parent->Neutral Frag2 Fluorenyl Cation (Qualifier) m/z 165.1 Frag1->Frag2 - H2 (Cyclization) Frag3 Tropylium Ion (Qualifier) m/z 91.1 Frag1->Frag3 Ring Contraction

Figure 1: Proposed fragmentation pathway for N-Methyl-3,3-diphenylpropylamine in ESI+ mode.

Method Development Strategy

Internal Standard Selection
  • Ideal: N-Methyl-3,3-diphenylpropylamine-d3 (Custom synthesis).

  • Practical Alternative: Diphenhydramine-d3 or Fendiline-d3 . These share the lipophilic diphenyl moiety and similar ionization efficiency, compensating for matrix effects and extraction variability.

Chromatography & Carryover Mitigation

A common pitfall with diphenylpropylamines is adsorption to the autosampler needle and valve rotor (carryover).

  • Solution: Use a highly organic needle wash with acid.

    • Composition: Isopropanol:Acetonitrile:Water:Formic Acid (40:40:19:1 v/v/v/v).

  • Column: A C18 column with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex C18) is recommended to ensure retention and separation from early-eluting phospholipids.

Experimental Protocol

Reagents and Materials[3][4][5][6]
  • Reference Standard: N-Methyl-3,3-diphenylpropylamine (Purity >98%).

  • Internal Standard (IS): Diphenhydramine-d3 (100 ng/mL in Methanol).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to remove phospholipids that cause ion suppression in the


 100-300 range.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Basification: Add 50 µL of 0.1 M Sodium Carbonate (

    
    , pH ~10.5).
    
    • Why? This neutralizes the amine (pKa ~9.5), rendering it uncharged and soluble in the organic layer.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass vial.

    • Caution: Do not disturb the aqueous pellet.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C (~15 mins).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (70:30). Vortex 1 min.

SamplePrep Step1 Plasma Sample (50 µL) Step2 Add IS + Base (pH > 10) Step1->Step2 Spike Step3 Add Organic Solvent (MTBE, 600 µL) Step2->Step3 LLE Step4 Vortex & Centrifuge (Phase Separation) Step3->Step4 Partition Step5 Transfer Organic Layer Step4->Step5 Isolate Step6 Evaporate & Reconstitute Step5->Step6 Concentrate

Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring high recovery of the lipophilic amine.

LC-MS/MS Conditions[3]

Liquid Chromatography (Shimadzu/Agilent/Waters):

  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) %B Description
0.00 10 Initial Hold
0.50 10 Load sample
2.50 90 Rapid Elution
3.50 90 Column Wash (Critical for carryover)
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry (Sciex/Thermo/Agilent):

  • Source: ESI Positive (ESI+).[1]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Medium.

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) Dwell (ms) CE (eV) Role
N-Methyl-3,3-diphenyl... 226.2 167.1 50 25 Quantifier
226.2 165.1 50 40 Qualifier 1
226.2 91.1 50 45 Qualifier 2

| IS (Diphenhydramine-d3) | 259.2 | 167.1 | 50 | 25 | IS Quant |

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Guidelines.

  • Linearity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Weighted regression (
    
    
    
    ).[2]
    
    
    .[2]
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.

  • Recovery (Extraction Efficiency): Compare peak area of extracted QC vs. post-extraction spiked blank. Target > 70% to ensure LLE efficiency.

  • Matrix Effect: Calculate Matrix Factor (MF). MF should be between 0.85 and 1.15. The use of Ammonium Formate in Mobile Phase A helps mitigate signal suppression.

Troubleshooting & Tips

  • Issue: High Carryover.

    • Cause: The two phenyl rings stick to the rotor seal.

    • Fix: Implement the "Strong Wash" (IPA/ACN/Acetone) mentioned in Section 3.2. Ensure the wash station dips the needle for at least 3 seconds.

  • Issue: Low Sensitivity.

    • Cause: Incomplete extraction.

    • Fix: Check the pH of the sample before adding MTBE. It must be >10. If the plasma is acidic, the amine stays protonated and won't move to the organic phase.

  • Issue: Peak Tailing.

    • Cause: Secondary amine interaction with silanols.

    • Fix: Ensure fresh Formic Acid is used. Increase Ammonium Formate concentration to 10mM to compete for silanol sites.

References

  • National Institute of Standards and Technology (NIST). 3,3-Diphenylpropylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Accessed Oct 2023).

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • Wohlfarth, A., et al. Comprehensive characterization of the new psychoactive substance diphenylpropylamine derivatives. Drug Testing and Analysis.[3][1][4][2][5][6][7][8] (2021).[4][6] [Link] (General reference for diphenylpropylamine class MS behavior).

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[6] [Link]

Sources

Application Note: Extraction of Secondary Amines from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026


) in Plasma and Urine

Executive Summary: The Challenge

Secondary amines represent a massive class of pharmacologically active compounds, including beta-blockers (e.g., Propranolol), antidepressants (e.g., Nortriptyline), and endogenous catecholamines (e.g., Epinephrine).

The Core Problem: Most secondary amines possess a


 between 9 and 11. In typical biological matrices (pH 7.4), they exist almost exclusively as cations (

). This charge renders them highly water-soluble and resistant to simple organic extraction, while simultaneously making them prone to non-specific binding with silanol groups on glass and silica, leading to severe peak tailing.

This guide details two self-validating extraction strategies: Mixed-Mode Cation Exchange (MCX) for maximum cleanliness/sensitivity, and Back-Extraction LLE for cost-effective bulk processing.

The Chemistry of Capture: Mixed-Mode Cation Exchange (MCX)

For biological matrices, Mixed-Mode SPE is the gold standard. It utilizes a sorbent with two distinct retention mechanisms:[1][2][3]

  • Hydrophobic (Reverse Phase): Retains the carbon backbone.

  • Ion Exchange (Sulfonic Acid): Binds the positive charge of the amine.

The "Lock and Key" Advantage: By manipulating pH, we can "lock" the amine onto the sorbent using the strong ionic bond, allowing us to wash the cartridge with 100% organic solvent. This removes neutral interferences (fats, neutral drugs) without losing the analyte—a feat impossible with standard C18 SPE.

Visualization: The MCX Logic Flow

MCX_Workflow Start Biological Sample (Plasma/Urine) Pretreat Acidify (pH < 3) Protonates Amine (R2NH2+) Start->Pretreat Load Load onto MCX Cartridge (Retention: Hydrophobic + Ionic) Pretreat->Load Wash1 Wash 1: Aqueous Acid (Removes Proteins/Hydrophilics) Load->Wash1 Analytes Bound Wash2 Wash 2: 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Analytes Locked (Ionic) Elute Elute: 5% NH4OH in MeOH (Deprotonates Amine -> Release) Wash2->Elute Break Ionic Bond End LC-MS/MS Analysis Elute->End

Caption: Figure 1. The "Lock and Key" mechanism of Mixed-Mode Cation Exchange allows aggressive organic washing (Wash 2) while the analyte remains ionically bound.

Protocol A: Mixed-Mode Cation Exchange (Gold Standard)

Applicability: Trace-level analysis (pg/mL), complex matrices (plasma), and LC-MS/MS workflows. Recommended Sorbent: Polymeric Strong Cation Exchange (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

Reagents Preparation[4][6][7][8]
  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water.[4]

  • Wash Solvent 2: 100% Methanol (MeOH).[1]

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[4] (Prepare fresh daily to ensure pH > 11).
    
Step-by-Step Methodology
  • Sample Pre-treatment:

    • Aliquot

      
       of plasma/urine.
      
    • Add

      
       of Loading Buffer . Vortex 30s.
      
    • Why? Acidification ensures the secondary amine is fully protonated (

      
      ) to bind to the cation exchanger. It also disrupts protein binding.
      
  • Conditioning:

    • 
       Methanol.[5][4]
      
    • 
       Water.[4]
      
  • Loading:

    • Apply pre-treated sample at a flow rate of

      
      .[6]
      
  • Wash 1 (Aqueous):

    • Apply

      
      Wash Solvent 1 .
      
    • Purpose: Removes salts, proteins, and hydrophilic interferences.

  • Wash 2 (Organic - The Critical Step):

    • Apply

      
      Wash Solvent 2  (100% MeOH).
      
    • Mechanism:[1][7] Because the amine is positively charged and the sorbent is negatively charged (sulfonic acid), the amine is ionically locked . You can wash with strong organic solvent to strip away neutral lipids and hydrophobic interferences without eluting the amine.

  • Elution:

    • Apply

      
      Elution Solvent .
      
    • Mechanism:[1][7] The high pH (

      
      ) removes the proton from the amine (
      
      
      
      ). The neutral amine loses its ionic grip and elutes via the organic solvent.
  • Post-Processing:

    • Evaporate to dryness under

      
       at 
      
      
      
      . Reconstitute in mobile phase.

Protocol B: Liquid-Liquid Back-Extraction (Cost-Effective)

Applicability: High concentrations (


), GC-MS, or labs without SPE automation.
Concept:  This method uses a "pH Swing" to move the analyte between phases, leaving impurities behind.
Step-by-Step Methodology
  • Initial Extraction (Basic):

    • To

      
       plasma, add 
      
      
      
      1.0 M NaOH (pH > 12).
    • Add

      
       MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
      
    • Shake 10 min, Centrifuge.

    • State: Amine is neutral (

      
      ) and moves to Organic phase. Proteins stay in Aqueous.
      
  • Back-Extraction (Acidic Cleanup):

    • Transfer the Organic Layer (top) to a fresh tube.

    • Add

      
       0.1 M HCl. Shake 5 min, Centrifuge.
      
    • State: Amine becomes protonated (

      
      ) and moves back into the Aqueous acid. Neutral lipids remain in the Organic phase.
      
    • Discard the Organic Layer.

  • Final Extraction (Basic):

    • To the remaining Aqueous Acid , add

      
       1.0 M NaOH (to make it basic again).
      
    • Add

      
       volatile organic solvent (e.g., DCM or MTBE). Shake, Centrifuge.
      
    • Transfer Organic layer to vial and evaporate.

Derivatization Strategies (Sensitivity Enhancement)

Secondary amines can be difficult to detect in LC-MS due to poor ionization efficiency or fragmentation. Derivatization adds a hydrophobic tag that improves retention and ionization.

Reagent of Choice: FMOC-Cl (9-Fluorenylmethyl chloroformate).[5]

  • Target: Secondary Amines.

  • Reaction: Rapid, occurs at room temperature in borate buffer (pH 8-9).

  • Advantage: The FMOC group is highly fluorescent and ionizes well in ESI+ mode. It also increases the molecular weight, moving the peak away from low-mass solvent noise.

FMOC Protocol for LC-MS
  • Reconstitute dried extract in

    
     Borate Buffer (pH 8.5).
    
  • Add

    
     FMOC-Cl (5 mM in Acetonitrile).
    
  • Vortex and incubate at ambient temp for 5 minutes.

  • Add

    
     of Adamantanamine (ADAM) to quench excess FMOC-Cl (prevents column damage).
    
  • Inject.[8]

Data Summary & Method Selection

ParameterMixed-Mode SPE (Protocol A)LLE Back-Extraction (Protocol B)Protein Precipitation (Not Rec.)[8]
Recovery > 90% (Consistent)70-85% (Variable)< 60% (High Suppression)
Cleanliness Excellent (Phospholipids removed)Good (Lipids removed)Poor (Dirty)
Sensitivity High (Concentration factor 10x)ModerateLow (Dilution factor)
Cost/Sample High ($3-5)Low (< $1)Very Low
Throughput High (Automatable)Low (Manual steps)High

Troubleshooting & Validation

Phospholipid Removal

Phospholipids (PLs) cause significant ion suppression in LC-MS/MS, particularly for late-eluting amines.

  • Diagnosis: Monitor transition

    
     184 (Phosphatidylcholine head group).
    
  • Solution: If using Protocol A, ensure the 100% Methanol wash is sufficient. If PLs persist, switch to Oasis PRiME MCX , which allows for phospholipid removal without conditioning.[2]

Peak Tailing (Silanol Activity)

Secondary amines interact with free silanols on LC columns.

  • Fix 1: Use an end-capped column (e.g., C18 BEH or CSH technology).

  • Fix 2: Add a modifier to the mobile phase. Ammonium Formate (10mM) competes for silanol sites better than Formic Acid alone.

Recovery Calculation

To validate the method according to FDA/EMA guidelines:



Note: Do not calculate recovery against a neat standard, as this ignores matrix effects. Always use a post-extraction spike as the denominator.

References

  • Waters Corporation. (2023). Oasis MCX Extraction Protocols for Basic Drugs. Waters Application Notes. Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Link

  • Sigma-Aldrich (Merck). (2022). Derivatization Reagents for LC-MS: FMOC-Cl Protocol.Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Peak Shape Optimization for N-Methyl-3,3-diphenylpropylamine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Chromatographic Challenge

To solve peak shape issues, we must first understand the physicochemical behavior of the analyte. N-Methyl-3,3-diphenylpropylamine-d3 is a lipophilic, secondary amine.[1][2]

PropertyValue / CharacteristicChromatographic Impact
Functional Group Secondary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Highly basic (Predicted pKa

10.5).[2] Protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) at neutral/acidic pH.[2]
Skeleton DiphenylpropylHigh hydrophobicity (LogP > 3).[2] Requires high organic content for elution.
Isotope Deuterium (-d3) on N-MethylIsotope Effect: C-D bonds are shorter/stronger than C-H, slightly reducing lipophilicity.[1][2] May elute earlier than the native standard.
Primary Issue Peak Tailing (

)
Caused by secondary electrostatic interactions between the cationic amine and anionic residual silanols on the column stationary phase.

Troubleshooting Guides (Modules)

Module A: Mobile Phase Chemistry (The "Soft" Fix)

Q: I am observing significant tailing (Asymmetry > 1.5). My current mobile phase is Water/Acetonitrile with 0.1% Formic Acid.[1][2] What should I change?

A: The tailing is likely due to the "Silanol Effect." At pH ~2.7 (0.1% Formic Acid), the amine is fully protonated (


), and while many silanols are suppressed, enough ionized silanols (

) remain to cause "ion-exchange" dragging.[2]

Protocol 1: The "High pH" Strategy (Recommended for Hybrid Columns)

  • Why: At pH 10, the amine becomes neutral (

    
    ), eliminating the electrostatic interaction with silanols.
    
  • Reagent: Ammonium Hydroxide (

    
    ) or Ammonium Bicarbonate.[2]
    
  • Method:

    • Buffer A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with

      
      .
      
    • Buffer B: Acetonitrile (100%).[2]

    • Column Requirement: You must use a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH).[1][2] Standard silica will dissolve.[1][2]

Protocol 2: The "Chaotropic" Strategy (Recommended for Standard Silica/LC-MS)

  • Why: If you cannot use high pH, use a buffer with high ionic strength or chaotic properties to "mask" silanols.[1][2]

  • Reagent: Ammonium Formate or Ammonium Acetate (not just the acid).

  • Method:

    • Buffer A: 10 mM Ammonium Formate (adjusted to pH 3.5 with Formic Acid).

    • Mechanism: The ammonium ions (

      
      ) compete with your amine analyte for the silanol binding sites, effectively "blocking" them.
      
Module B: Stationary Phase Selection (The "Hard" Fix)

Q: I cannot change my mobile phase pH due to other analytes. Which column chemistry is best for diphenylpropylamine derivatives?

A: Standard C18 columns often fail with secondary amines. You need a stationary phase that provides alternative selectivity or electrostatic shielding.

Recommendation 1: Charged Surface Hybrid (CSH) C18

  • Mechanism: These columns have a low-level positive surface charge.[1][2] This repels the protonated amine analyte (

    
    ), preventing it from digging into the surface silanols.
    
  • Result: Sharp peaks even in simple Formic Acid mobile phases.[2]

Recommendation 2: Biphenyl or Phenyl-Hexyl [1][2]

  • Mechanism: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Interactions.[2] The two phenyl rings on your analyte will interact specifically with the biphenyl stationary phase.
    
  • Benefit: This increases retention via a mechanism other than silanol interaction, often pulling the peak away from the solvent front and improving symmetry.

Module C: The Deuterium Isotope Effect

Q: My -d3 internal standard elutes 0.1 minutes before my native analyte. Is this a system error?

A: No, this is a documented physical phenomenon known as the Inverse Isotope Effect .[3]

  • Explanation: The Carbon-Deuterium (C-D) bond is shorter and has a lower zero-point energy than the Carbon-Hydrogen (C-H) bond.[1][2][3] This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity) for the deuterated molecule.

  • Chromatographic Consequence: In Reversed-Phase Chromatography (RPC), the less lipophilic -d3 analog interacts slightly less with the C18 chain, causing it to elute earlier.[1]

  • Action: Do not force integration windows to match exactly. Ensure your software (e.g., Skyline, Analyst) allows for a "Relative Retention Time" window.[1]

Visualizing the Mechanism & Workflow

Diagram 1: The Silanol Interaction Mechanism

Caption: Mechanism of peak tailing for secondary amines and the corrective action of Charged Surface Hybrid (CSH) technology.

SilanolMechanism cluster_0 Standard C18 (Tailing) cluster_1 CSH Technology (Sharp Peak) Silanol Residual Silanol (Si-O⁻) Interaction Strong Electrostatic Drag (Tailing) Silanol->Interaction Amine Analyte (BH⁺) Amine->Interaction SurfaceCharge Positively Charged Surface (+) Repulsion Electrostatic Repulsion (No Drag) SurfaceCharge->Repulsion Amine2 Analyte (BH⁺) Amine2->Repulsion

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for resolving peak asymmetry for N-Methyl-3,3-diphenylpropylamine-d3.

TroubleshootingTree Start Start: Peak Tailing > 1.5 CheckMP Step 1: Check Mobile Phase Start->CheckMP IsLowPH Is pH < 3? CheckMP->IsLowPH AddBuffer Add 10mM Ammonium Formate (Mask Silanols) IsLowPH->AddBuffer Yes (LC-MS) HighPH Switch to pH 10 (NH4OH) IsLowPH->HighPH No (If Column Allows) CheckCol Step 2: Check Column AddBuffer->CheckCol HighPH->CheckCol IsCSH Is Column CSH or Biphenyl? CheckCol->IsCSH SwitchCol Switch to CSH C18 or Biphenyl IsCSH->SwitchCol No CheckDil Step 3: Check Diluent IsCSH->CheckDil Yes SwitchCol->CheckDil Fronting Is Peak Fronting? CheckDil->Fronting WeakDil Diluent too strong. Match Initial MP conditions. Fronting->WeakDil Yes Success Symmetric Peak Fronting->Success No WeakDil->Success

Sample Preparation Data & Diluent Strategy

A common source of poor peak shape for hydrophobic amines is Solvent Mismatch . If you dissolve the -d3 standard in 100% Methanol but inject onto a highly aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase, causing "Fronting" or "Split Peaks."

Recommended Diluent Protocol:

ParameterRecommendationRationale
Stock Solution Methanol or DMSOHigh solubility required for the lipophilic diphenyl rings.[1][2]
Working Standard 90% Mobile Phase A / 10% MethanolMatches the initial gradient strength. Prevents "solvent slug" effect.[2]
Injection Volume < 5 µL (for 2.1mm ID columns)Minimizes band broadening.[2]
Vial Material Low-Adsorption Glass / PolypropyleneBasic amines can stick to untreated glass vials (loss of signal).[1][2]

References

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A, 1217(6), 858–880.[1]

  • Dolan, J. W. (2012).[1][2] Peak Tailing and Resolution.[2][3][4][5][6][7] LCGC North America, 30(6), 476–482.[1][2]

  • Wang, S., et al. (2007).[1][2] Deuterium isotope effects on the retention of isotopically labeled peptides in reversed-phase liquid chromatography. Journal of Chromatography A, 1161(1-2), 16–21.[1][2]

  • Waters Corporation. (2020).[2] Charged Surface Hybrid (CSH) Technology.[2]

Sources

Validation & Comparative

Comparative Technical Guide: d3- vs. d6-Diphenylpropylamine Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 3,3-Diphenylpropylamine (DPPA) —a critical pharmacophore found in calcium channel blockers (e.g., fendiline) and antihistamines—the choice between d3- and d6-labeled internal standards (IS) is not merely a matter of cost.[1] It is a decision that impacts the selectivity, sensitivity, and regulatory compliance of your LC-MS/MS assay.[2][1]

While d3-DPPA offers a cost-effective solution with minimal chromatographic isotope effects, it suffers from significant risk of spectral cross-talk (isobaric interference) at high analyte concentrations.[2][1] d6-DPPA , conversely, provides superior spectral resolution and fragmentation stability, making it the gold standard for high-sensitivity PK/PD studies, albeit with a higher potential for retention time shifts.[2][1]

The Verdict:

  • Choose d6-DPPA for regulated bioanalysis (GLP) and high-dynamic-range assays to eliminate isotopic overlap.[2][1]

  • Choose d3-DPPA only for routine monitoring where analyte concentrations are low (<1000 ng/mL) and budget is a primary constraint, provided the labeling position is chemically stable.[2][1]

Technical Comparison: The Three Pillars of IS Performance

A. Spectral Resolution (The "Cross-Talk" Effect)

The most critical differentiator is the mass shift (


m).
  • d3-DPPA (

    
    m = +3 Da): 
    
    • Risk: The natural isotopic abundance of Carbon-13 creates an M+3 isotope signal from the native analyte.[1] For a molecule like DPPA (

      
      ), the theoretical contribution of the native M+3 isotope is low (~0.1%). However, at the Upper Limit of Quantitation (ULOQ), this small percentage can generate a signal in the IS channel that exceeds the Lower Limit of Quantitation (LLOQ) of the IS, causing nonlinear calibration curves  at high concentrations.
      
    • Mechanism: Native DPPA (m/z 212)

      
       M+3 isotope (m/z 215).[2] This is isobaric with d3-DPPA (m/z 215).[2][1]
      
  • d6-DPPA (

    
    m = +6 Da): 
    
    • Benefit: The M+6 isotope of the native analyte is statistically non-existent.

    • Result: Zero contribution from the analyte to the IS channel, ensuring linearity across a wider dynamic range (e.g., 1–10,000 ng/mL).

B. Chromatographic Isotope Effect

Deuterium is slightly more hydrophilic than hydrogen, leading to shorter retention times on Reversed-Phase (RP) columns.[2][1]

  • d3-DPPA: Contains fewer deuterium atoms, resulting in a negligible retention time shift (

    
    RT < 0.05 min).[2][1] The IS co-elutes perfectly with the analyte, ensuring it experiences the exact same matrix suppression/enhancement .
    
  • d6-DPPA: The higher deuterium load can cause a

    
    RT of 0.1–0.2 minutes.[1]
    
    • The Danger: If the d6-IS elutes earlier, it may exit the suppression zone of a co-eluting matrix interferent (e.g., phospholipids) while the analyte remains inside it. This "de-coupling" invalidates the IS's ability to correct for matrix effects.

C. Fragmentation Integrity (The "Hidden Trap")

This is the most overlooked failure mode. You must verify the position of the label relative to your MRM transition.

  • DPPA Fragmentation: The primary ESI+ transition is often the loss of the amine chain to form the diphenylmethyl cation (m/z 167) .

    • Scenario: If you use a chain-labeled d3-DPPA (common in cheaper synthesis), the deuterium is located on the propyl chain.[1]

    • Outcome: During fragmentation (215

      
       167), the label is lost . The IS product ion becomes indistinguishable from the native product ion, destroying selectivity.
      
    • Solution: d6-DPPA is typically ring-labeled.[2][1] The m/z 167 fragment shifts to m/z 173, retaining the label and the assay integrity.

Data Summary Table

Featured3-Diphenylpropylamined6-Diphenylpropylamine
Mass Shift +3 Da+6 Da
Interference Risk High (at high conc.) due to native M+3 overlap.[2][1]None (M+6 is negligible).[2]
Retention Shift Negligible (Co-elutes perfectly).Slight shift (0.1–0.2 min earlier).
Label Stability Variable. Chain labels may be lost in fragmentation.[2][1]High. Ring labels are stable and retained in key fragments.[2][1]
Cost Low ($).[2]High (

$).[2][3]
Best Use Case Low-sensitivity screening; budget workflows.[2][1]GLP Bioanalysis; High-dynamic range assays.[2][1]

Experimental Validation Protocol

Self-Validating System for IS Selection

Phase 1: The "Cross-Signal" Check

Objective: Quantify the interference between Native Analyte and Internal Standard.

  • Prepare Sample A: Native DPPA at ULOQ (e.g., 5000 ng/mL) with NO Internal Standard.[2]

  • Prepare Sample B: Internal Standard (d3 or d6) at working concentration with NO Native Analyte.[2]

  • Inject both samples.

  • Calculate:

    • Contribution to IS: (Area of IS channel in Sample A) / (Area of IS channel in Sample B) × 100.

    • Pass Criteria: Contribution must be < 5% (FDA Bioanalytical Guidelines).[2]

Phase 2: The Fragmentation Integrity Test

Objective: Ensure the label is not lost during MS/MS.

  • Infuse the IS standard directly into the MS.

  • Perform a Product Ion Scan (MS2).

  • Verify: Does the dominant fragment shift by the expected mass?

    • Example: If Native fragment is m/z 167.[2][1]

    • d3 IS fragment should be m/z 170 .[2][1] (If it is 167, the label is lost—REJECT ).

    • d6 IS fragment should be m/z 173 .[2][1]

Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting the appropriate standard based on assay requirements and chemical behavior.

IS_Selection_Flow Start Start: Select Internal Standard Q1 Is the Assay Regulated (GLP)? Or High Dynamic Range? Start->Q1 Branch_High Yes: High Rigor Needed Q1->Branch_High Yes Branch_Low No: Research/Screening Q1->Branch_Low No d6_Select Select d6-DPPA (Ring Labeled) Branch_High->d6_Select Q2 Check Label Position (CoA) Is label on the Ring or Chain? Branch_Low->Q2 Frag_Check Fragmentation Check: Does MRM transition retain label? Q2->Frag_Check d3_Select Select d3-DPPA (Chain Labeled) Frag_Check->d3_Select Label Retained Fail_Frag STOP: Label Lost in MS2 (Select different transition or IS) Frag_Check->Fail_Frag Label Lost Cross_Talk Calculate M+3 Interference Is it > 5% at ULOQ? d3_Select->Cross_Talk Pass_Cross Pass: Use d3-DPPA Cross_Talk->Pass_Cross No Fail_Cross Fail: Switch to d6-DPPA Cross_Talk->Fail_Cross Yes

Figure 1: Decision Logic for Diphenylpropylamine Internal Standard Selection.[2][1] This workflow prioritizes spectral purity and fragmentation stability.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2][1] Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[2] Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013).[2] Deuterium isotope effects in liquid chromatography/mass spectrometry: A review. Journal of Mass Spectrometry, 48(1), 1–15.[2]

  • National Institute of Standards and Technology (NIST). (2023).[2] 3,3-Diphenylpropylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][1] Retrieved from [Link][2]

Sources

A Comparative Guide to Accuracy and Precision in Lercanidipine Impurity Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methods for the quantification of impurities in lercanidipine hydrochloride. As a critical aspect of pharmaceutical quality control, ensuring the accuracy and precision of these assays is paramount for drug safety and efficacy. This document synthesizes data from various validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation. All discussions and protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2]

The Imperative of Impurity Profiling for Lercanidipine

Lercanidipine is a dihydropyridine calcium-channel blocker widely used in the treatment of hypertension.[3][4] During its synthesis and storage, various process-related impurities and degradation products can emerge. Regulatory bodies mandate strict control over these impurities. Therefore, the development of robust, stability-indicating analytical methods is not merely a procedural step but a fundamental requirement for regulatory approval and patient safety.[5] A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential impurities and degradation products.[3][6]

The primary challenge lies in developing a single method that can resolve a range of potential impurities, which may have diverse chemical properties, from the lercanidipine peak and from each other. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), has become the gold standard for this application due to its high resolving power and sensitivity.

Comparative Analysis of Validated HPLC/UPLC Methods

The selection of an analytical method is a critical decision based on a balance of performance, speed, and robustness. Below is a comparative summary of validation data from several published stability-indicating methods for lercanidipine and its impurities. The key performance indicators are Accuracy , typically measured as the percentage of recovery of a known amount of analyte, and Precision , expressed as the Relative Standard Deviation (%RSD) for a series of measurements.

Table 1: Comparison of Accuracy and Precision Data for Lercanidipine Assays

Method TypeStationary PhaseMobile PhaseAccuracy (% Recovery)Precision (%RSD)Source(s)
RP-HPLC Kromasil C18 (250 x 4.6 mm, 5µm)Acetate buffer (pH 4.5) : Acetonitrile (10:90, v/v)Average 100%< 2%[7]
RP-HPLC Symmetry C18 (250 x 4.6 mm, 5µm)Phosphate Buffer : Methanol : Acetonitrile (40:40:20, v/v/v)N/A (Assay result: 99.8%)Intra-day: 0.12Inter-day: 0.11[8]
RP-HPLC Chromasil YMC Pack C8 (150 x 4.6 mm, 5µm)Ammonium dihydrogen phosphate buffer (pH 3.5) : Methanol (35:65, v/v)99.3 - 101.9%0.4 - 1.44%[3]
RRLC Zorbax SB C18 (50 x 4.6 mm, 1.8µm)Gradient of Phosphate buffer (pH 3.5) and Acetonitrile98.6 - 101.2% (for impurities)< 5% (for impurities)[4]
RP-HPLC C18 ColumnPhosphate buffer : Methanol (20:80, v/v; pH 4.0)Assay result: 98.50%N/A[6]

Note: RRLC stands for Rapid Resolution Liquid Chromatography, a form of high-speed HPLC.

Expert Insights: The choice of a C18 or C8 column is standard for a lipophilic molecule like lercanidipine.[3][4][7] The use of a buffer in the mobile phase is crucial for maintaining a consistent pH, which ensures reproducible retention times, especially for ionizable impurities. Gradient elution, as seen in the RRLC method, is often employed in impurity profiling to effectively resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities within a shorter run time.[4] The data consistently shows high accuracy (recoveries near 100%) and excellent precision (%RSD values well below the typical limit of 2%), indicating the reliability of these HPLC-based methods for quality control.

Workflow for Method Validation

The validation of an analytical procedure is a systematic process to confirm that it is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for validating a lercanidipine impurity assay, adhering to ICH Q2(R1) guidelines.[1]

G cluster_prep Phase 1: Preparation & System Setup cluster_validation Phase 2: Method Validation (ICH Q2 R1) cluster_analysis Phase 3: Routine Analysis A Standard & Sample Preparation B Mobile Phase Preparation A->B D System Suitability Test (SST) C HPLC/UPLC System Configuration B->C C->D E Specificity (Forced Degradation) D->E K Routine Sample Analysis F Linearity & Range E->F J Robustness E->J G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate Precision) F->H I LOD & LOQ F->I J->K L Data Processing & Reporting K->L

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS Methods for Diphenylpropylamines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the consistent and accurate quantification of drug candidates and their metabolites is paramount. For the diphenylpropylamine class of compounds, which are integral to various therapeutic areas, robust bioanalytical methods are the bedrock of successful preclinical and clinical studies. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, ensuring data integrity and regulatory compliance.

The process of drug development often involves multiple laboratories, analytical methods, or instruments, necessitating a rigorous comparison to ensure that the data generated is reliable and can be compared across different studies or sites.[1][2] Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under these varied conditions.[3] This is a critical step for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

The Imperative of Cross-Validation in Bioanalysis

In bioanalysis, cross-validation serves to ensure the continuity and comparability of data throughout a drug's lifecycle.[2] It is not merely a procedural formality but a scientific necessity to confirm that different analytical approaches yield equivalent results. This is particularly crucial when:

  • Data is generated at different laboratories using the same analytical method.

  • Different analytical methods are used to analyze samples from the same or different studies.

  • Data from various studies employing different methods are combined for a comprehensive pharmacokinetic or safety assessment.[2]

For diphenylpropylamines, which can be subject to metabolic modifications and potential matrix effects in biological samples, ensuring the interchangeability of analytical methods is vital for making sound decisions in drug development.[7][8][9]

Core Principles of LC-MS Method Validation

Before delving into cross-validation, it's essential to understand the foundational parameters of a fully validated LC-MS method as stipulated by regulatory bodies.[4][10] These parameters ensure the method is suitable for its intended purpose.[11]

  • Accuracy: The closeness of the measured value to the true value.[12]

  • Precision: The degree of agreement among multiple measurements of the same sample.[12]

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12][13]

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a specified range.[12]

  • Recovery: The efficiency of the extraction process.[12]

  • Matrix Effect: The influence of co-eluting, endogenous compounds on the ionization of the analyte.[7][8][14]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.[12]

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

This section outlines a detailed protocol for the cross-validation of two distinct LC-MS methods (Method A and Method B) for the quantification of a representative diphenylpropylamine in human plasma.

Objective

To compare the performance of two fully validated LC-MS methods and demonstrate their equivalence for the quantification of a diphenylpropylamine in human plasma.

Materials and Reagents
  • Reference standard of the diphenylpropylamine analyte

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte

  • Control human plasma from at least six different sources

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Reagents for mobile phase preparation (e.g., formic acid, ammonium acetate)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Instrumentation
  • Two different LC-MS/MS systems (e.g., from different manufacturers or different models)

  • Associated data acquisition and processing software

Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis by Two Methods cluster_data Data Processing & Comparison cluster_report Conclusion Prep_QC Prepare QC Samples (Low, Mid, High) Analyze_A Analyze with Method A Prep_QC->Analyze_A Analyze_B Analyze with Method B Prep_QC->Analyze_B Prep_ISR Prepare Incurred Study Samples (ISR) Prep_ISR->Analyze_A Prep_ISR->Analyze_B Process_A Process Data from Method A Analyze_A->Process_A Process_B Process Data from Method B Analyze_B->Process_B Compare Compare Results (Statistical Analysis) Process_A->Compare Process_B->Compare Report Generate Cross- Validation Report Compare->Report

Caption: Workflow for the cross-validation of two LC-MS methods.

Methodology
  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples in pooled human plasma at a minimum of three concentration levels: low, medium, and high.

    • The concentrations should span the expected range of the study samples.

  • Selection of Incurred Study Samples (ISR):

    • Select a set of at least 20 incurred study samples that have been previously analyzed using one of the validated methods.

    • The samples should cover the entire calibration range.

  • Analysis of QC Samples:

    • Analyze at least three replicates of each QC level using both Method A and Method B.

    • The analysis should be performed on the same day to minimize variability.

  • Analysis of Incurred Samples:

    • Analyze the selected incurred samples in a single run using both Method A and Method B.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean concentration and precision (%CV) for the QC samples for each method.

    • For the incurred samples, calculate the percentage difference between the results obtained from Method A and Method B for each sample.

    • The acceptance criteria are based on regulatory guidelines.[6][15]

Comparative Performance Data

The following tables summarize the expected quantitative performance data from a hypothetical cross-validation study.

Table 1: Comparison of QC Sample Analysis

QC LevelMethod A (Mean Conc. ± SD, ng/mL)Method B (Mean Conc. ± SD, ng/mL)% Difference
Low (5 ng/mL)4.9 ± 0.35.1 ± 0.44.0%
Mid (50 ng/mL)50.5 ± 2.149.8 ± 2.5-1.4%
High (500 ng/mL)495.2 ± 15.3501.5 ± 18.21.3%

Acceptance Criteria for QC Samples: The mean concentration of at least two-thirds of the QC samples should be within ±15% of the nominal concentration for both methods.

Table 2: Comparison of Incurred Sample Reanalysis (ISR)

Sample IDMethod A (ng/mL)Method B (ng/mL)% Difference
ISR-0110.29.8-4.0%
ISR-0225.626.53.5%
ISR-03150.8145.2-3.8%
............
ISR-20480.1492.32.5%

Acceptance Criteria for ISR: At least 67% of the re-analyzed incurred samples should have a percentage difference between the two methods within ±20% of their mean.

Discussion of Key Causalities and Insights

  • Choice of Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction recovery and matrix effects, which can differ between analytical systems.[8]

  • Matrix Effects: Diphenylpropylamines, being basic compounds, can be susceptible to ion suppression or enhancement in the electrospray ionization (ESI) source.[7][14] Cross-validation helps to ensure that differences in the LC systems or source geometries of the mass spectrometers do not lead to disparate matrix effects that could compromise data integrity.[9]

  • Chromatographic Separation: Even with the same column chemistry, different LC systems can yield slight variations in retention time and peak shape. This can be critical if co-eluting metabolites or endogenous interferences are present.[16] A successful cross-validation provides confidence that both methods achieve adequate separation to ensure specificity.

  • Regulatory Expectations: Both the FDA and EMA have clear guidelines on when cross-validation is necessary.[4][6][15] Adherence to these guidelines is non-negotiable for the acceptance of bioanalytical data in regulatory submissions. The International Council for Harmonisation (ICH) M10 guideline also provides global standards for bioanalytical method validation, including cross-validation.[2][13]

Conclusion

The cross-validation of LC-MS methods is a critical exercise in ensuring the reliability and comparability of bioanalytical data for diphenylpropylamines. By following a well-defined protocol and adhering to regulatory acceptance criteria, researchers can confidently generate high-quality data that will withstand scientific and regulatory scrutiny. This guide provides a robust framework for designing and executing a successful cross-validation study, ultimately contributing to the efficient and successful development of new medicines.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Resolian. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]

  • Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • IVT Network. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]

Sources

Certificate of Analysis Requirements for Deuterated Reference Materials: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killer" of LC-MS/MS Accuracy

In quantitative bioanalysis, the Certificate of Analysis (CoA) for a deuterated internal standard (IS) is not merely a compliance document—it is a calibration tool. A common misconception in drug development is treating "Chemical Purity" and "Isotopic Purity" as interchangeable. They are not.

A deuterated standard can possess 99.9% chemical purity yet fail a validation run due to a 0.5% presence of the unlabeled isotopologue (


). This "isotopic impurity" creates a direct interference in the analyte channel, artificially elevating the Lower Limit of Quantification (LLOQ) and biasing low-concentration data.

This guide moves beyond basic definitions to provide a rigorous technical comparison of internal standard options and a self-validating workflow for interpreting CoA data.

Part 1: The Hierarchy of Internal Standards

Before dissecting the CoA, one must justify the choice of a deuterated standard over its alternatives. While


 or 

labeled standards are theoretically superior, deuterated materials remain the industry workhorse due to cost and availability.
The "Deuterium Effect" Mechanism

Unlike


 labeling, which adds mass without significantly altering bond lengths, replacing Hydrogen with Deuterium shortens the C-D bond and lowers the molecule's lipophilicity.
  • Result: Deuterated standards often elute earlier than the native analyte in Reversed-Phase LC.

  • Risk: If the retention time (RT) shift places the IS outside the ion-suppression zone of the analyte, the IS fails to compensate for matrix effects.

Comparative Performance Matrix
FeatureDeuterated IS (

)
Carbon-13 / Nitrogen-15 ISStructural Analog
Mass Shift Variable (+1 to +8 Da)Variable (+1 to +n Da)Different parent mass
Chromatographic Co-elution Good to Fair (Slight RT shift possible)Perfect (No RT shift)Poor (Different RT)
Matrix Effect Compensation High (if RT shift is minimized)Superior (Identical ionization environment)Low (Subject to different suppression)
Isotopic Stability Risk of H/D exchange at acidic/labile sitesExtremely StableStable
Cost/Availability Moderate / High AvailabilityHigh / Low AvailabilityLow / High Availability
Primary Failure Mode

contribution to analyte signal
High cost prohibiting routine useNon-linear response vs. analyte
Decision Logic for IS Selection

The following decision tree illustrates when to accept a Deuterated IS versus escalating to a


 standard.

IS_Selection_Logic Start Select Internal Standard Type Q1 Is accurate quantification < 1 ng/mL required? Start->Q1 Q2 Is a 13C/15N labeled standard available? Q1->Q2 Yes (Quantification) Decision_Analog Use Structural Analog (Accept higher variance) Q1->Decision_Analog No (Screening only) Q3 Does the Deuterated IS show > 0.05 min RT shift? Q2->Q3 No / Budget Constraints Decision_C Use 13C/15N IS (Gold Standard) Q2->Decision_C Yes & Budget Allows Decision_D Use Deuterated IS (Validate d0 contribution) Q3->Decision_D No (Co-elutes) Q3->Decision_C Yes (Risk of Matrix Effect Mismatch)

Figure 1: Strategic decision tree for Internal Standard selection based on quantification requirements and chromatographic behavior.

Part 2: Critical CoA Parameters for Deuterated Materials

A "Research Grade" CoA is insufficient for Regulated Bioanalysis (GLP/GMP). You must demand specific data points to ensure the material supports your assay's sensitivity.

Isotopic Purity vs. Chemical Purity[1]
  • Chemical Purity: The absence of other chemical structures (precursors, side-products). Measured by HPLC-UV.

  • Isotopic Purity (Enrichment): The fraction of the molecule containing the desired number of deuterium atoms.[1] Measured by MS or NMR.[2][3]

The Trap: A CoA may state "Isotopic Enrichment: 99%". This usually means 99% of the available hydrogen positions are deuterated. It does not explicitly state the percentage of


 (unlabeled drug) remaining.
The Isotopologue Distribution Table

A robust CoA must list the abundance of every mass species:

  • 
     (Native): MUST BE < 0.1% - 0.5%  for high-sensitivity assays.
    
  • 
     (Target Label):  The desired species (e.g., 
    
    
    
    ).
  • 
    :  Incompletely labeled species. These can interfere if the mass window is too wide.
    
Water Content

Deuterated salts are often hygroscopic. If the CoA does not report water content (by Karl Fischer), your weighed mass will be incorrect, introducing a systematic error in the IS concentration.

Summary of Essential CoA Requirements
ParameterMethodAcceptance Criterion (Bioanalysis)Why it Matters
Chemical Purity HPLC-UV / UPLC> 98.0%Impurities may ionize and suppress the analyte.
Isotopic Purity LC-MS / GC-MS

< 0.5% (relative to total)

contributes directly to analyte peak area (Blank contamination).
Isotopic Enrichment H-NMR / Mass Spec> 98 atom % DEnsures consistent mass shift.
Identity H-NMR, MS, IRConforms to StructureVerifies the label position (stable vs. labile).[4]
Water Content Karl Fischer (KF)Reported ValueRequired to correct the weighed mass for stock preparation.

Part 3: Experimental Validation (Self-Validating Protocol)

Do not trust the CoA blindly. You must experimentally validate the "Cross-talk" (Isotopic Interference) in your specific LC-MS/MS method.

Protocol: Isotopic Interference Determination

Objective: Quantify the contribution of the IS to the Analyte channel (


 in IS) and the Analyte to the IS channel (Natural Isotopes).

Prerequisites:

  • Analyte Stock: 1.0 mg/mL (native).

  • IS Stock: 1.0 mg/mL (deuterated).

  • Blank Matrix: Extracted plasma/serum without analyte or IS.

Step-by-Step Workflow:

  • Preparation of "IS Only" Sample:

    • Spike blank matrix extract with Internal Standard at the working concentration (e.g., 500 ng/mL).

    • Do not add native analyte.

  • Preparation of "Analyte Only" Sample (ULOQ):

    • Spike blank matrix extract with native analyte at the Upper Limit of Quantification (ULOQ).

    • Do not add Internal Standard.

  • LC-MS/MS Analysis:

    • Inject the "IS Only" sample. Monitor the Analyte MRM transition.

    • Inject the "Analyte Only" sample. Monitor the IS MRM transition.

  • Calculation:


Acceptance Criteria (FDA/EMA Guidelines):

  • IS Interference: The response in the analyte channel must be < 20% of the LLOQ response .

  • Analyte Interference: The response in the IS channel must be < 5% of the average IS response .

Validation Workflow Diagram

Validation_Workflow Step1 Prepare IS Only Sample (Working Conc.) Step2 Measure Signal at Analyte MRM Step1->Step2 Check1 Signal < 20% of LLOQ? Step2->Check1 Pass IS Validated Proceed to Method Check1->Pass Yes Fail Fail: High d0 Content Request New Lot or Increase LLOQ Check1->Fail No

Figure 2: Experimental workflow for validating isotopic purity (Cross-talk check) prior to method validation.

Part 4: Regulatory & Quality Tiers (ISO 17034)[6]

When sourcing materials, the "Grade" determines the reliability of the CoA.

  • Research Grade:

    • CoA: Basic identity and purity.

    • Use: Discovery phase, non-GLP studies.

    • Risk: High variability between lots;

      
       content may not be controlled.
      
  • ISO 17034 (Reference Material Producer):

    • CoA: Includes uncertainty values, traceability statement, and stability data.

    • Use: GLP Tox studies, Clinical Trials (Phase I-III).

    • Benefit: The "Certified Reference Material" (CRM) status guarantees that the values (purity/concentration) are traceable to SI units, a requirement for regulated submissions.

Expert Insight: For clinical assays, always use ISO 17034 materials if available. If a Research Grade material must be used (due to lack of CRM availability), you are required by FDA guidelines to fully characterize the material in-house (NMR, MS, HPLC) and document it in the study file.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Retrieved from [Link]

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers.[5][6] Retrieved from [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.